2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-11-7-5-10(6-8-11)15-13(9-18-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-9,21H,1-4H2/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPZRGJADCVPU-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found to have significant anti-tubercular activity. They have been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth ofMycobacterium tuberculosis.
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways, leading to the inhibition ofMycobacterium tuberculosis growth.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. This leads to a decrease in the severity of tuberculosis in the affected individual.
Biological Activity
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity based on various studies and findings.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 300.4 g/mol
- Key Functional Groups : The presence of a fluorophenyl group and an oxime functional group enhances its reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds similar to 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole. For example:
- Study Findings : Compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation in 2D cultures compared to 3D cultures .
- Mechanism : The compounds are believed to interact with DNA and inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has shown promising antimicrobial properties:
- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli .
- Results : Certain derivatives displayed notable antibacterial activity, suggesting potential as therapeutic agents against bacterial infections.
Interaction Studies
The biological activity of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is influenced by its binding affinity to various biological targets:
- GABA-A Receptor Modulation : Research has identified this compound as a positive allosteric modulator (PAM) of the GABA-A receptor. This interaction is crucial for developing treatments for neurological disorders .
- Metabolic Stability : The compound exhibits improved metabolic stability compared to other similar compounds like alpidem. Studies using human liver microsomes showed that certain derivatives remained largely unmetabolized after incubation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | Chlorine substituent | Antitumor and antimicrobial |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | No halogen substituent | Anticancer properties |
| 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | Bromine substituent | Potentially similar biological activities |
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole. These studies have highlighted:
- Synthesis Techniques : Multi-step synthesis methods yielding high purity and yield percentages.
- Biological Testing : In vitro assays demonstrating significant antitumor activity across multiple cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Its structure allows for interactions with bacterial cell membranes and inhibition of essential bacterial enzymes.
- Antitumor Activity : Certain derivatives demonstrate cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as kinases and proteases. This inhibition can lead to reduced disease progression in conditions like cancer and inflammation.
Biological Research
The compound's interaction with biological systems makes it a candidate for further exploration:
- Metal Chelation : The benzothiazole moiety has shown potential in chelating metal ions, which is crucial in modulating metal-related biological processes. This property is particularly relevant in neurodegenerative diseases where metal ion dysregulation occurs.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its incorporation into polymers may enhance mechanical properties and thermal stability.
- Sensors and Probes : The ability to interact with specific ions or biomolecules makes this compound a potential candidate for developing sensors for environmental monitoring or biomedical applications.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of the compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The structure-activity relationship (SAR) indicated that modifications to the fluorophenyl group enhanced antibacterial potency.
| Derivative | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
Case Study 2: Antitumor Effects
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs and their properties:
Substituent Effects on Activity
- Fluorine vs. Chlorine’s larger size may enhance steric effects but reduce solubility.
- Oxime Modifications : Free oximes (target compound) vs. O-benzylated oximes () alter hydrogen-bonding capacity. Bulky benzyl groups (e.g., O-(4-fluorobenzyl) in ) may reduce membrane permeability but increase specificity.
- kinases).
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Methoxy () and fluorobenzyl () groups increase logP values, favoring blood-brain barrier penetration. The target compound’s fluorine and oxime balance hydrophilicity and lipophilicity.
- Metabolic Stability : Fluorine reduces oxidative metabolism, while oximes may undergo hydrolysis or conjugation, necessitating prodrug strategies for prolonged activity.
Q & A
What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The compound can be synthesized via condensation reactions under reflux or microwave irradiation. For example, a related imidazo[2,1-b][1,3]benzothiazole derivative was prepared by reacting 5-fluorobenzothiazole amine with a substituted phenacyl bromide in ethanol under microwave irradiation (130°C, 45 min), yielding crystallographically characterized products . Optimization involves adjusting solvents (e.g., absolute ethanol with glacial acetic acid as a catalyst), stoichiometry, and energy-efficient methods like microwaves to enhance reaction rates and purity .
How is the crystal structure of this compound determined, and what structural features influence its bioactivity?
Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. In related analogs, the benzothiazole core is nearly planar, with dihedral angles between the benzothiazole and fluorophenyl groups ranging from 3.67° to 4.87°, indicating minimal steric strain . Weak intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, which may correlate with solubility and stability . The 4-fluorophenyl substituent enhances lipophilicity and target binding, as seen in structurally similar antitumor agents .
What in vitro models are used to evaluate its antitumor activity, and how are data contradictions addressed?
Level: Advanced
Methodological Answer:
Antitumor activity is typically assessed via cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, such as HeLa or MCF-6. For example, imidazo[2,1-b][1,3]benzothiazoles show IC₅₀ values in the micromolar range by inducing apoptosis via FLT3 kinase inhibition . Contradictions in activity data may arise from variations in cell line sensitivity, assay protocols, or impurity levels. Researchers should validate purity via HPLC (>95%) and replicate studies across multiple cell lines .
How do substituents on the benzothiazole ring modulate biological activity?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorophenyl) enhance antitumor potency by improving membrane permeability and target affinity. For instance, fluorination at the phenyl ring increases metabolic stability compared to non-halogenated analogs . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like FLT3 kinase, guiding rational substitutions .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Level: Basic
Methodological Answer:
Key techniques include:
- HPLC : To quantify purity and detect byproducts using C18 columns and UV detection (λ = 254 nm) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazo[2,1-b] fusion) and oxime tautomerism .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) .
Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .
What mechanisms underlie its reported anti-inflammatory and antimicrobial activities?
Level: Advanced
Methodological Answer:
The oxime group (–CH=N–OH) may chelate metal ions in bacterial enzymes (e.g., DNA gyrase) or inhibit cyclooxygenase-2 (COX-2) in inflammation. For example, related benzothiazole derivatives suppress TNF-α and IL-6 secretion in macrophages via NF-κB pathway inhibition . Mechanistic studies require Western blotting for protein targets (e.g., p65-NF-κB) and enzyme inhibition assays (e.g., COX-2 IC₅₀) .
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Level: Advanced
Methodological Answer:
Molecular dynamics simulations (e.g., GROMACS) predict solubility and logP values, while ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity. For instance, reducing logP from >3 to 2–3 via hydrophilic substituents (e.g., –SO₂NH₂) may enhance aqueous solubility without compromising target binding . Docking studies with CYP450 isoforms (e.g., CYP3A4) identify metabolic hotspots for modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
